molecular formula C21H17N3O7 B5907313 N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide

N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide

Cat. No.: B5907313
M. Wt: 423.4 g/mol
InChI Key: YMLBAWUXCXIAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of HMB is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. HMB has also been found to activate the AMPK signaling pathway, which is involved in energy regulation and metabolism.
Biochemical and Physiological Effects:
HMB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. Additionally, HMB has been found to improve insulin sensitivity, increase energy expenditure, and reduce body fat.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMB in lab experiments is its versatility. It can be used to study a wide range of biological processes, making it a valuable tool for researchers. Additionally, HMB is relatively easy to synthesize and is readily available. However, there are some limitations to using HMB in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, HMB has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are many potential future directions for research involving HMB. One area of interest is its potential as a cancer treatment. HMB has been shown to inhibit the growth of cancer cells, and further research could explore its effectiveness as a cancer therapy. Additionally, HMB could be studied further as a potential treatment for inflammation and oxidative stress-related diseases. Finally, more research is needed to establish the safety and efficacy of HMB in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of HMB involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-nitrophenol to 2-hydroxyacetophenone, which is then reacted with 4-methoxybenzyl bromide to form the intermediate compound. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride to form the final product, HMB.

Scientific Research Applications

HMB has been used in a variety of scientific research studies, including those focused on cancer, inflammation, and oxidative stress. In cancer research, HMB has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation and oxidative stress are also areas of interest, as HMB has been shown to reduce inflammation and protect against oxidative damage.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7/c1-31-16-9-6-14(7-10-16)13-22(18-4-2-3-5-20(18)25)21(26)17-11-8-15(23(27)28)12-19(17)24(29)30/h2-12,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLBAWUXCXIAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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